Bicyclo(2.2.2)octane-2,3-dimethanol
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Overview
Description
Bicyclo(222)octane-2,3-dimethanol is an organic compound with the molecular formula C10H18O2 It is a derivative of bicyclo(222)octane, featuring two hydroxymethyl groups attached to the second and third carbon atoms of the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.2)octane-2,3-dimethanol typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is a cycloaddition reaction between a conjugated diene and a dienophile, forming a six-membered ring. In this case, the reaction between a suitable diene and maleic anhydride can produce the bicyclo(2.2.2)octane framework. Subsequent functionalization of the bicyclic structure introduces the hydroxymethyl groups at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.2)octane-2,3-dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of hydroxyl groups.
Major Products
Oxidation: Bicyclo(2.2.2)octane-2,3-dicarboxylic acid.
Reduction: Bicyclo(2.2.2)octane-2,3-dimethyl.
Substitution: Bicyclo(2.2.2)octane-2,3-dichloride or dibromide.
Scientific Research Applications
Bicyclo(2.2.2)octane-2,3-dimethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors.
Industry: It can be used in the production of polymers and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of bicyclo(2.2.2)octane-2,3-dimethanol depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with target molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.2)octane-2,3-diol: Similar structure but with hydroxyl groups instead of hydroxymethyl groups.
Bicyclo(2.2.2)octane-2,3-dicarboxylic acid: Contains carboxyl groups instead of hydroxymethyl groups.
Bicyclo(2.2.2)octane-2,3-dichloride: Chlorine atoms replace the hydroxymethyl groups.
Uniqueness
Bicyclo(2.2.2)octane-2,3-dimethanol is unique due to its specific functional groups and the potential for diverse chemical modifications. The presence of hydroxymethyl groups allows for further functionalization, making it a versatile intermediate in organic synthesis. Its rigid bicyclic structure also imparts unique physical and chemical properties compared to its analogs .
Properties
CAS No. |
65942-09-8 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methanol |
InChI |
InChI=1S/C10H18O2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h7-12H,1-6H2 |
InChI Key |
CPIZOXNOIVZVGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(C2CO)CO |
Origin of Product |
United States |
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